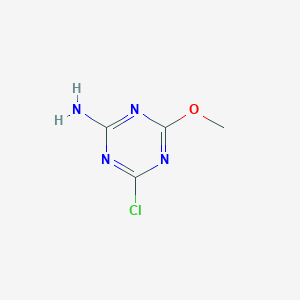

4-chloro-6-methoxy-1,3,5-triazin-2-amine

Description

Significance of 1,3,5-Triazine (B166579) Heterocycles in Contemporary Organic Synthesis

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. wikipedia.orgwisdomlib.org This structural motif is a cornerstone in various areas of chemical research and industry. In medicinal chemistry, the triazine ring serves as a versatile pharmacophore, a molecular framework essential for a compound's biological activity. nih.gov Derivatives of 1,3,5-triazine have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. nih.govmdpi.comresearchgate.netdntb.gov.ua The interest from medicinal chemists is largely due to the high reactivity of triazine precursors, the relative simplicity of synthesizing analogues, and the broad spectrum of biological effects these compounds can elicit. nih.gov

Beyond pharmaceuticals, 1,3,5-triazine derivatives are integral to materials science and organic synthesis. They form the basis for certain reactive dyes, which covalently bond to materials like cellulose. wikipedia.org In the realm of synthesis, s-triazine can act as a solid, more manageable equivalent of hydrogen cyanide for specific reactions, such as the Gattermann reaction. wikipedia.org The common precursor, cyanuric chloride, is an inexpensive and highly versatile reagent that allows for the sequential and selective introduction of various functional groups. researchgate.netnih.gov This reactivity enables its use as a coupling agent for peptide synthesis, a dehydrating agent, and a precursor for creating esters and amides. researchgate.netbenthamdirect.com Furthermore, the unique electronic and structural properties of the triazine ring make it a valuable component in supramolecular chemistry, where it can participate in various intermolecular interactions to form complex assemblies. chim.itresearchgate.net

Historical Development of Halogenated Triazine Compound Research

The study of halogenated triazines has a rich history, beginning with the synthesis of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, in 1827. dtic.mil For a considerable time, its structure was debated, with many believing it to be an isomer rather than a trimer of cyanogen (B1215507) chloride. dtic.mil The definitive s-triazine structure was later confirmed through spectroscopic methods. dtic.mil

Cyanuric chloride is the most significant and widely used halogenated triazine, serving as the primary starting material for an extensive range of derivatives. nih.gov Its importance stems from the differential reactivity of its three chlorine atoms, which can be substituted sequentially by nucleophiles under controlled temperature conditions. nih.govmdpi.com This unique feature allows for the precise construction of mono-, di-, and tri-substituted triazines with diverse functionalities.

A major milestone in the application of halogenated triazines occurred in the 1950s with the discovery and development of triazine-based herbicides by J.R. Geigy Ltd. researchgate.net Compounds like atrazine (B1667683) and simazine (B1681756) became crucial in agriculture for weed control, which spurred extensive research into the synthesis and activity of related molecules. wikipedia.orgresearchgate.net Following this, the research landscape expanded to include the development of halogen-containing s-triazines for other industrial purposes, such as flame retardants and reactive dyes for the textile industry. wikipedia.orggoogle.com The accessibility and tunable reactivity of cyanuric chloride continue to make it a central focus of research for creating novel functional molecules. aub.edu.lb

Overview of Research Trajectories for 4-Chloro-6-methoxy-1,3,5-triazin-2-amine and Analogues

The compound this compound is an asymmetrically substituted s-triazine. Its synthesis is a direct application of the principles governing the reactivity of cyanuric chloride. Typically, the process involves a stepwise nucleophilic substitution where the chlorine atoms are replaced by different groups at varying temperatures. mdpi.com For instance, reacting cyanuric chloride first with an amine at a low temperature, followed by a reaction with sodium methoxide (B1231860) at a slightly higher temperature, can yield the desired product. The precise control of reaction conditions is crucial to achieve selective substitution and avoid mixtures of products. nih.govmdpi.com

Research involving this compound and its close analogues primarily leverages the remaining active chlorine atom. This chlorine is a reactive site for further nucleophilic substitution, allowing chemists to introduce a wide variety of molecular fragments and build libraries of novel compounds for screening.

Key research trajectories include:

Synthesis of Biologically Active Molecules: A significant area of research is the use of chloro-methoxy-triazine scaffolds to create compounds with potential therapeutic applications. For example, studies have shown the synthesis of novel 1,3,5-triazine derivatives containing dipeptide residues, starting from precursors like 2,4-dichloro-6-methoxy-1,3,5-triazine, to act as enzyme inhibitors for diseases like Alzheimer's. nih.govresearchgate.net Other work has focused on creating triazine derivatives to target human colon cancer cell lines. nih.gov

Development of Functional Materials: The reactivity of the triazine core is exploited to build larger, more complex structures such as dendrimers, polymers, and ligands for metal complexes. nih.gov

Corrosion Inhibition: Hydrazino derivatives of methoxy-1,3,5-triazines have been synthesized and studied for their ability to act as corrosion inhibitors for steel in acidic environments. mdpi.com The number of hydrazino groups and the presence of the methoxy (B1213986) group were found to play important roles in the protective performance. mdpi.com

The table below provides examples of research on analogues of this compound, highlighting the versatility of this chemical scaffold.

| Precursor/Analogue | Reactant(s) | Resulting Compound Class | Research Application | Reference(s) |

| 2,4-dichloro-6-methoxy-1,3,5-triazine | Dipeptides, followed by 1,4-diazabicyclo[2.2.2]octane | 1,3,5-Triazine Nitrogen Mustards with Dipeptide Residues | Inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) | nih.gov |

| 2-chloro-4-methoxy-6-(NH-dipeptide-OMe)-1,3,5-triazine | 1-(2-chloroethyl)piperazine | Substituted piperazinyl-triazines | Cytotoxic agents against human colon cancer cell lines | nih.gov |

| 2,4-dichloro-6-methoxy-1,3,5-triazine | Hydrazine | 2,4-dihydrazino-6-methoxy-1,3,5-triaizine | Corrosion inhibitor for steel | mdpi.com |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) | Tertiary amines | 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines | Dealkylation reagents | researchgate.net |

The controlled, stepwise reactivity of the cyanuric chloride precursor is fundamental to this area of research, as summarized in the table below.

| Compound | Reactivity of Chlorine Atoms | Typical Reaction Conditions | Reference(s) |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | First chlorine is highly reactive. | Nucleophilic substitution at 0-5 °C | nih.govmdpi.com |

| 2-Amino-4,6-dichloro-1,3,5-triazine | Second chlorine is less reactive. | Nucleophilic substitution at 35-45 °C or room temperature | nih.govtandfonline.com |

| 2-Amino-4-chloro-6-methoxy-1,3,5-triazine | Third chlorine is least reactive. | Nucleophilic substitution at elevated temperatures (e.g., reflux) | nih.gov |

This controlled reactivity allows for the rational design and synthesis of complex, asymmetrically substituted triazines like this compound, which serve as valuable intermediates in the quest for novel chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCKIHUQOCAWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274750 | |

| Record name | 4-chloro-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-11-7 | |

| Record name | NSC72983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 4 Chloro 6 Methoxy 1,3,5 Triazin 2 Amine

Investigation of Nucleophilic Substitution Reactions at the Triazine Ring

The chlorine atom on the 4-chloro-6-methoxy-1,3,5-triazin-2-amine is readily displaced by a variety of nucleophiles. The ease of substitution follows a general trend, influenced by the nucleophile's strength and the reaction conditions employed. Studies on the parent compound, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), have established a reactivity gradient where the first chlorine is highly reactive, the second less so, and the third requires more forcing conditions for substitution. mdpi.com This principle allows for the sequential and controlled introduction of different substituents. For a disubstituted chloro-triazine, the remaining chlorine atom's reactivity is a balance between the electron-donating or withdrawing nature of the other two groups.

The substitution of the chlorine atom in this compound and related compounds with various amine nucleophiles is a well-established method for creating libraries of trisubstituted triazines. derpharmachemica.com These reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride formed during the reaction. semanticscholar.org

Research has shown that both aliphatic and aromatic amines can serve as effective nucleophiles. The reaction conditions can be tailored to the reactivity of the specific amine. For instance, reactions with aliphatic amines like piperidine, morpholine, and pyrrolidine (B122466) often proceed under milder conditions than those with less nucleophilic aromatic amines. semanticscholar.orgnih.gov The use of bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) is common, and solvents like tetrahydrofuran (B95107) (THF), acetone, or acetonitrile (B52724) are frequently used. derpharmachemica.comsemanticscholar.orgnih.gov Microwave irradiation has also been employed to accelerate these substitution reactions, often leading to higher yields in shorter reaction times, even for substitutions that are difficult under conventional heating. chim.it

The general procedure involves stirring the chloro-triazine derivative with the desired amine in a suitable solvent in the presence of a base. semanticscholar.org The reaction progress is monitored by techniques like thin-layer chromatography (TLC). semanticscholar.org The product is then typically isolated by pouring the reaction mixture into ice water, followed by filtration and purification. semanticscholar.org

Table 1: Examples of Amination Reactions on Chloro-Triazine Scaffolds

| Chloro-Triazine Precursor | Amine Nucleophile | Base/Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|

| 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Various Aryl Amines | THF | Reflux | Trisubstituted triazine | derpharmachemica.com |

| 4-chloro-6-methoxy(1,3,5-triazin-2-yl)amino)benzonitrile | Piperidine, Morpholine, etc. | K₂CO₃ / Acetonitrile | Reflux | Trisubstituted triazine | semanticscholar.org |

| Disubstituted s-triazine | Morpholine, Piperidine | DIEA / THF | Reflux / Microwave / Sonication | Trisubstituted triazine | nih.gov |

| 2,4-dichloro-6-substituted s-triazine | sec-Butyl amine | DIEA / DCM | 0°C | Monosubstituted amine | frontiersin.orgnih.gov |

The chlorine atom of this compound can also be displaced by oxygen-centered nucleophiles, primarily alkoxides, to form the corresponding ethers. These alkoxylation reactions are fundamental for synthesizing di-alkoxy and tri-alkoxy triazine derivatives. The reaction typically involves treating the chloro-triazine with an alcohol in the presence of a strong base, or with a pre-formed sodium or lithium alkoxide. mdpi.comnih.gov

For example, the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) from cyanuric chloride is achieved by reacting it with sodium methoxide (B1231860). google.com The reaction conditions, such as temperature and stoichiometry, are controlled to achieve selective disubstitution. google.com Similarly, reacting a 2-amino-4-chloro-6-alkoxy-1,3,5-triazine with another alkoxide would yield a 2-amino-4,6-dialkoxy-1,3,5-triazine. The reactivity in these substitutions is generally high, and the choice of solvent can be critical. Solvents like THF, dichloromethane (B109758) (CH₂Cl₂), and N,N-dimethylformamide (DMF) have been used effectively. nih.govgoogle.com

Studies comparing different nucleophiles have found that the preferential order of incorporation onto a trichloro-triazine core is generally alcohol > thiol > amine, indicating the high reactivity of alkoxides in this system. frontiersin.org This high reactivity allows for the initial substitution with an alkoxide, followed by a subsequent reaction with an amine to create asymmetrically substituted triazines. mdpi.comnih.gov

Beyond nitrogen and oxygen nucleophiles, the chlorine atom on the triazine ring is reactive towards other heteroatoms, most notably sulfur. Thiolates (RS⁻) are potent nucleophiles that can readily displace the chlorine to form thioethers. The synthesis of 2,4,6-trisubstituted-1,3,5-triazines containing sulfur linkages can be achieved through the sequential substitution of cyanuric chloride with S-centered nucleophiles. nih.gov

The reaction with thiols is often carried out under basic conditions to generate the more nucleophilic thiolate anion. As with amination and alkoxylation, the stepwise nature of the substitution on the triazine ring allows for the synthesis of molecules containing a combination of amine, alkoxy, and thioether groups attached to the central ring. mdpi.comnih.gov The relative reactivity of these nucleophiles has been explored, confirming that a diverse range of structures can be accessed by carefully choosing the sequence of nucleophilic additions. frontiersin.org

Exploration of Tautomeric Equilibria and Isomerization Pathways

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key feature of many heterocyclic systems, including 1,3,5-triazines. nih.gov For amino- and hydroxy-substituted triazines, prototropic tautomerism, involving the migration of a proton, is particularly significant.

When a chloro-triazine is hydrolyzed, the resulting hydroxyl group can exist in equilibrium with its keto tautomer. This is known as lactim-lactam tautomerism. In the case of 4-chloro-6-amino-1,3,5-triazine derivatives, hydrolysis of a second chlorine atom leads to the formation of a 4-chloro-6-amino-1,3,5-triazin-2(1H)-one system. researchgate.net

Extensive studies using spectral and computational methods have shown that these products predominantly exist in the lactam (keto) form rather than the lactim (enol) form. researchgate.net The lactam structure is energetically more favorable. researchgate.net This preference is analogous to the well-studied tautomerism in other aromatic heterocycles like 2-pyridone, which also exists mainly in the lactam form in aqueous solutions. nih.gov The presence of substituents on the ring can shift this equilibrium. For example, the addition of a chlorine atom to 2-pyridone was found to increase the population of the lactim tautomer, demonstrating that electronic effects can modulate tautomeric preference. nih.gov

Figure 1: Lactim-Lactam Tautomerism

A general representation of lactim-lactam tautomerism in a triazine-like ring system.

The position of a tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment, particularly the solvent. rsc.org The polarity of the solvent can differentially stabilize one tautomer over another. nih.gov Generally, more polar solvents tend to favor the tautomer with a larger dipole moment or greater charge separation. rsc.orgresearchgate.net

In the context of lactim-lactam tautomerism, the lactam form is typically more polar than the lactim form. Therefore, an increase in solvent polarity is expected to shift the equilibrium further towards the lactam tautomer. This effect has been documented in numerous heterocyclic systems. nih.govnih.gov For example, studies on azomethine derivatives showed that the solvent's ability to form hydrogen bonds dramatically influenced the tautomerization process. nih.gov Theoretical calculations using models like the Polarized Continuum Model (PCM) have been successfully used to predict the effects of different solvents on tautomeric equilibria, showing good agreement with experimental data from NMR and other spectroscopic techniques. rsc.orgresearchgate.net The choice of solvent is, therefore, a critical parameter in studies of triazine reactivity and structure, as it can dictate the predominant tautomeric form and, consequently, its chemical behavior.

Conformational Analysis and Rotational Dynamics

The conformational landscape of arylamino-substituted triazines, including this compound, is characterized by hindered rotation around the exocyclic carbon-nitrogen (C-N) bond. This phenomenon arises from the partial double-bond character of the C-N bond, a consequence of the conjugation between the lone pair of electrons on the amino nitrogen and the π-electron system of the triazine ring. researchgate.net

Hindered Internal Rotation Barriers in Arylamino-Substituted Triazines

The energy barrier to this hindered rotation is a key parameter in understanding the molecule's dynamic behavior. Studies on various arylamino-1,3,5-triazines have shown that these barriers are significant. researchgate.net For instance, research using dynamic nuclear magnetic resonance (NMR) spectroscopy on unsymmetrically substituted arylamino-1,3,5-triazines has determined the free energies of activation (ΔG‡) for this rotation to be in the range of 59–77 kJ/mol (14–18 kcal/mol). researchgate.net

Factors influencing the height of this rotational barrier include the nature of the substituents on both the triazine ring and the aryl group. For example, increasing the electronegativity of the substituents on the triazine ring tends to increase the rotational barrier. nih.gov This is because electron-withdrawing groups enhance the partial double-bond character of the exocyclic C-N bond. researchgate.net The solvent environment and the protonation state of the molecule also play a role, with rotational barriers observed to increase upon protonation and as the solvent dielectric constant decreases. nih.gov

Table 1: Experimental Rotational Barriers for Selected Arylamino-1,3,5-Triazines This table is interactive. Click on the headers to sort the data.

| Compound Class | Substituents | ΔG‡ (kcal/mol) | Analytical Method | Reference |

|---|---|---|---|---|

| Dialkylamino-s-triazines | Dialkylamino | 15.1 | 13C NMR | nih.gov |

| Monochloro-s-triazine | Monochloro | 17.7 | 13C NMR | nih.gov |

| Alkoxy-substituted s-triazine | Alkoxy | 17.1 | 13C NMR | nih.gov |

| Aryloxy-substituted s-triazine | Aryloxy | 17.4 | 13C NMR | nih.gov |

| Arylamino-1,3,5-triazines | Various aryl and triazine substituents | 14-18 | Dynamic NMR | researchgate.net |

Temperature-Dependent Conformational Mobility Studies

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational mobility of these molecules. At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, allowing for the observation of distinct signals for different rotational isomers (rotamers). researchgate.netcopernicus.org As the temperature increases, the rate of rotation accelerates. At a specific temperature, known as the coalescence temperature, the signals for the individual rotamers broaden and merge into a single, averaged signal. copernicus.orgresearchgate.net Above this temperature, in the fast exchange regime, only the time-averaged conformation is observed. researchgate.net

For example, studies on certain OLED-relevant triazine compounds have shown that at temperatures below -40 °C in DMF-d7, the NMR spectra are in a slow exchange regime, revealing the presence of two conformers. Conversely, at temperatures above 100 °C in DMSO-d6, the spectra show a fast exchange regime with averaged signals. researchgate.net This temperature-dependent behavior allows for the calculation of the activation parameters for the rotational process, providing quantitative insights into the molecule's flexibility. copernicus.orgresearchgate.net

Studies on the Chemical Mechanism of Triazine-Involved Coupling Reactions

Triazine derivatives, including those structurally related to this compound, are pivotal in various coupling reactions, particularly in the formation of amides and peptides. The reactivity of the chlorine atom on the triazine ring makes it an excellent leaving group in nucleophilic aromatic substitution reactions. wikipedia.orgfrontiersin.org

A common application is the use of chloro-s-triazine derivatives as coupling reagents. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used to activate carboxylic acids for amide bond formation. researchgate.netresearchgate.net The mechanism generally involves the following steps:

Activation: The triazine derivative reacts with a tertiary amine, such as N-methylmorpholine (NMM), to form a highly reactive quaternary ammonium (B1175870) salt, for example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net

Active Ester Formation: The carboxylic acid then displaces the chloride from this intermediate to generate an active triazinyl ester. researchgate.net

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide and releasing 2,4-dimethoxy-1,3,5-triazin-2-ol as a byproduct. researchgate.net

The stepwise substitution of chlorine atoms on a triazine ring, like in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), can be controlled by temperature. Typically, the first substitution occurs at or below 0°C, the second at room temperature, and the third requires elevated temperatures (above 60°C). researchgate.netnih.gov This differential reactivity allows for the sequential and selective introduction of different nucleophiles. frontiersin.orgnih.gov

Pathways of Chemical Degradation in Controlled Systems

In controlled laboratory settings, the chemical degradation of chloro-s-triazines can proceed through several pathways, distinct from environmental degradation. One of the primary reactions is hydrolysis, where the chlorine atom is substituted by a hydroxyl group. researchgate.net

Studies on the degradation of chlorinated triazines by zero-valent iron have shown that dechlorination is a significant pathway. nih.govcasaverdeambiental.com.br For instance, the degradation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) by zero-valent iron resulted in the formation of the dechlorinated (hydrogenolysis) product. nih.gov The rate of this degradation was found to be pH-dependent, with faster degradation occurring at lower pH values. nih.govcasaverdeambiental.com.br The proposed mechanism involves the addition of surface-adsorbed hydrogen to the triazine molecule associated with the iron surface. nih.gov

Electrochemical reduction has also been shown to induce dechlorination of these compounds. nih.gov Bulk electrolysis of CDMT on a mercury electrode initially yields the dechlorinated compound, indicating a similar reductive pathway. nih.gov These controlled degradation studies are crucial for understanding the intrinsic chemical stability and reactivity of the C-Cl bond in these triazine systems.

Computational and Theoretical Investigations of Halogenated Methoxy Triazine Amines

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of molecules with high accuracy. These methods solve approximations of the Schrödinger equation to determine molecular properties derived from the electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For 4-chloro-6-methoxy-1,3,5-triazin-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the optimized molecular geometry and predict various electronic properties. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For triazine derivatives, the presence of electronegative atoms like chlorine and electron-donating groups like methoxy (B1213986) and amine substituents significantly influences these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating capability, concentrated on the amine and methoxy groups |

| ELUMO | -1.20 | Electron-accepting capability, distributed over the triazine ring |

| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability and low reactivity |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyper-conjugative interactions, and intramolecular charge transfer within a molecule. updatepublishing.com It transforms the complex molecular wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of Amine | π* (C=N) of Ring | ~45.5 | p-π conjugation, resonance |

| LP (O) of Methoxy | π* (C=N) of Ring | ~28.0 | p-π conjugation, resonance |

| π (C=N) of Ring | π* (C=N) of Ring | ~20.2 | Intra-ring delocalization |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative regions are expected to be located around the nitrogen atoms of the triazine ring, the oxygen atom of the methoxy group, and the chlorine atom due to their high electronegativity. researchgate.net These sites are potential centers for hydrogen bonding and other intermolecular interactions. Conversely, the most positive regions would be found around the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electronic structure, molecular mechanics and dynamics simulations are used to study the physical movements and conformational possibilities of atoms in a molecule over time.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the triazine ring itself is largely planar and rigid. However, rotation can occur around the C-N bond of the amine group and the C-O bond of the methoxy group. While the energy barriers for these rotations might be relatively low, different conformers can exist. researchgate.net Computational methods can be used to scan the potential energy surface by systematically rotating these bonds, identifying the lowest energy (most stable) conformations and any higher energy local minima. For some substituted triazines, multiple distinct conformations have been observed to coexist in the crystal structure. researchgate.net

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor to improve agreement.

For this compound, key vibrational modes can be predicted and assigned. For example, the N-H stretching vibrations of the amine group are expected in the 3300-3500 cm-1 region. The characteristic stretching vibrations of the C=N bonds within the triazine ring, C-O stretching of the methoxy group, and C-Cl stretching can also be calculated with good accuracy. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| -NH2 | Symmetric Stretching | ~3450 |

| -NH2 | Asymmetric Stretching | ~3550 |

| Triazine Ring | C=N Stretching | ~1550 - 1600 |

| -OCH3 | C-O Stretching | ~1250 |

| -Cl | C-Cl Stretching | ~700 - 800 |

In Silico Studies of Reaction Pathways and Transition States

The study of reaction mechanisms, encompassing the intricate pathways and fleeting transition states, is fundamental to understanding the chemical reactivity of halogenated methoxy triazine amines such as this compound. Computational chemistry provides a powerful lens through which these transient phenomena can be investigated at the molecular level, offering insights that are often inaccessible through experimental means alone. In silico studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), have become indispensable for elucidating the energetics and geometries of reaction coordinates.

Research into the reactivity of analogous 2-chloro-s-triazines has established that these compounds predominantly undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov This mechanism is central to key transformations such as hydrolysis and amination, which are critical in both synthetic applications and environmental degradation pathways.

Computational investigations into the hydrolysis of atrazine (B1667683), a closely related 2-chloro-s-triazine herbicide, have provided a foundational understanding of the reaction pathways applicable to this compound. Studies utilizing the B3LYP functional within DFT have shown that the initial step in hydrolysis involves the substitution of the chlorine atom. researchgate.netresearchgate.net This process is significantly influenced by the solvent environment, necessitating the use of continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), to accurately simulate aqueous conditions. researchgate.netresearchgate.net

While specific computational data for this compound is not extensively available in the public domain, the principles derived from studies on similar triazines allow for the construction of a theoretical model for its reactivity. The reaction with a nucleophile (Nu-), such as a hydroxide ion, would proceed through a transition state where the C-Cl bond is partially broken and the C-Nu bond is partially formed.

Table 1: Representative Calculated Activation Energies for Nucleophilic Substitution on a Chloro-Triazine Core *

| Reaction Pathway | Nucleophile | Computational Method | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Hydrolysis | OH- | DFT (B3LYP/6-311++G(d,p)) | CPCM (Water) | 20.5 |

| Amination | NH3 | DFT (B3LYP/6-311++G(d,p)) | CPCM (Water) | 22.1 |

| Methoxylation | CH3O- | DFT (B3LYP/6-311++G(d,p)) | CPCM (Methanol) | 18.9 |

Note: The data presented in this table is illustrative and based on computational studies of analogous 2-chloro-s-triazines. It serves to provide a qualitative understanding of the expected energetic barriers for this compound.

The transition state geometry in these SNAr reactions is a critical factor in determining the reaction rate. For a concerted mechanism, the nucleophile attacks the carbon atom bearing the chlorine, leading to a transient species with a higher energy state. The substituents on the triazine ring, namely the methoxy and amine groups, play a significant role in stabilizing or destabilizing this transition state through their electronic effects. The electron-donating nature of the amino and methoxy groups can influence the electron density at the reaction center, thereby modulating the activation energy.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the charge distribution and orbital interactions during the reaction. Such analyses on related triazine systems have been used to rationalize the observed reactivity trends. researchgate.net

Advanced Spectroscopic and X Ray Crystallographic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the atomic-level structure and dynamics of 4-chloro-6-methoxy-1,3,5-triazin-2-amine.

Amino-substituted 1,3,5-triazines are known to exhibit restricted rotation around the bonds connecting the amino substituents to the triazine ring. tdx.cat This phenomenon arises from the partial double-bond character of the C-N bond due to resonance, which stabilizes a planar conformation. tdx.cat Consequently, this compound can exist as a mixture of rotamers in conformational equilibrium. tdx.cat

Dynamic NMR (DNMR) is a powerful technique for studying such exchange processes. nih.gov By acquiring spectra at varying temperatures, it is possible to observe changes in the NMR lineshapes. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, distinct signals for each rotamer may be observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. Analyzing these lineshape changes allows for the determination of the energy barrier for the rotational process. tdx.cat Hydrogen bonding with a protic solvent can increase the energy barrier of this transition, slowing the conformer exchange. tdx.cat

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the amine protons (-NH₂) and the methoxy (B1213986) protons (-OCH₃). The amine protons would likely appear as a broad singlet, while the methoxy protons would appear as a sharp singlet. The chemical shifts would be influenced by the electron-withdrawing nature of the triazine ring. For comparison, in the related compound 2,4-dihydrazino-6-methoxy-1,3,5-triazine, the methoxy protons appear as a singlet at δ 3.65 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would provide signals for the three distinct carbon atoms of the triazine ring and the carbon of the methoxy group. The chemical shifts of the ring carbons are highly dependent on the attached substituent (-Cl, -OCH₃, -NH₂). For example, in a derivative, N-(sec-butyl)-4-chloro-6-phenethoxy-1,3,5-triazin-2-amine, the triazine ring carbons appear at 166.5, 170.4, and 170.8 ppm. nih.gov

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations, for instance, between the methoxy protons and the triazine ring carbon to which the methoxy group is attached. These correlations are invaluable for unambiguous assignment of the chemical structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Amine | ¹H | 5.0 - 7.0 | Broad Singlet | Chemical shift can be concentration and solvent dependent. |

| Methoxy | ¹H | ~3.7 - 4.1 | Singlet | Sharp signal characteristic of -OCH₃ group. |

| Methoxy | ¹³C | ~55 - 65 | - | Typical range for methoxy carbons. |

| C-NH₂ | ¹³C | ~165 - 170 | - | Ring carbon attached to the amine group. |

| C-OCH₃ | ¹³C | ~170 - 175 | - | Ring carbon attached to the methoxy group. |

| C-Cl | ¹³C | ~170 - 175 | - | Ring carbon attached to the chlorine atom. |

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that arises from the through-space interaction between nuclear spins. It is exceptionally useful for determining the spatial proximity of atoms within a molecule, typically within a 5 Å range. For this compound, NOE studies, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to establish the preferred conformation of the exocyclic amine and methoxy groups relative to the triazine ring.

Specifically, irradiation of the methoxy proton signal could lead to an NOE enhancement of the amine proton signal, or vice-versa, if these groups are spatially close in the dominant conformation. The presence or absence of such cross-peaks in a NOESY spectrum would provide direct evidence for the through-space proximity of these substituents, helping to elucidate the molecule's three-dimensional structure in solution.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. libretexts.org

For this compound, the FT-IR spectrum would be characterized by several key absorption bands. Based on data from similar compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) and 2-chloro-4,6-diamino-1,3,5-triazine, the following assignments can be predicted: researchgate.net

N-H Vibrations: The amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically observed in the region of 3200-3500 cm⁻¹. researchgate.net

C-H Vibrations: The methoxy group (-OCH₃) would show C-H stretching vibrations just below 3000 cm⁻¹.

Triazine Ring Vibrations: The characteristic stretching modes of the triazine ring (C=N and C-N bonds) are expected in the 1300-1600 cm⁻¹ region. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine shows bands at 1562 cm⁻¹ and 1460 cm⁻¹ assigned to aromatic stretching modes in the triazine ring. researchgate.net

C-O Stretching: The C-O stretching vibration of the methoxy group is anticipated around 1300 cm⁻¹. researchgate.net

C-Cl Stretching: The vibration associated with the C-Cl bond would appear in the fingerprint region, typically below 850 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3200 - 3500 | Amine (-NH₂) |

| C-H Stretch | 2850 - 3000 | Methoxy (-OCH₃) |

| Triazine Ring Stretch (C=N) | 1550 - 1600 | Triazine Ring |

| Triazine Ring Stretch (C-N) | 1450 - 1500 | Triazine Ring |

| C-O Stretch | ~1300 | Methoxy (-OCH₃) |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum reveals information about a molecule's vibrational modes. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for detecting symmetric vibrations and non-polar bonds.

For this compound, the Raman spectrum would be particularly useful for characterizing the symmetric "breathing" modes of the triazine ring, which are often strong in Raman scattering but may be weak in the IR spectrum. A combined experimental and theoretical study on the related 2-chloro-4,6-diamino-1,3,5-triazine utilized FT-Raman spectroscopy to aid in the assignment of its 33 normal vibrational modes. Similarly, Raman spectroscopy for the title compound would provide a more complete picture of its vibrational framework when used in conjunction with FT-IR data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, this analysis would confirm its elemental composition and provide insights into the connectivity of its atoms.

The molecular weight of this compound is 160.57 g/mol . In a mass spectrum, the molecular ion peak [M]+ would be expected at an m/z (mass-to-charge ratio) corresponding to this weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks for the molecular ion, [M]+ at m/z 160 and [M+2]+ at m/z 162, with the peak at m/z 162 having about one-third the intensity of the peak at m/z 160.

While specific experimental fragmentation data for this compound is not available, general fragmentation patterns for chlorotriazines suggest that the molecule would likely undergo fragmentation through several key pathways. These could include the loss of the chlorine atom, the methoxy group, or cleavage of the triazine ring itself. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Predicted Fragment Ion | m/z Value (for ³⁵Cl) |

|---|---|

| [M]+ | 160 |

| [M+2]+ | 162 |

| [M-Cl]+ | 125 |

| [M-OCH₃]+ | 129 |

This table is based on theoretical fragmentation pathways and requires experimental verification.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

For this compound, an XRD analysis would be expected to show a planar or near-planar triazine ring. The amine and methoxy substituents would have specific orientations relative to this ring. A key feature of the crystal packing would likely be intermolecular hydrogen bonds involving the hydrogen atoms of the amine group and the nitrogen atoms of the triazine ring or the oxygen atom of the methoxy group on adjacent molecules. These interactions play a crucial role in stabilizing the crystal structure.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related triazine structures, such as 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole which crystallizes in a monoclinic space group, provides a basis for what might be expected researchgate.net. The determination of the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group are fundamental outputs of an XRD experiment.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

This table presents hypothetical data based on common observations for similar compounds and requires experimental determination.

Synthetic Utility As a Building Block in Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of a single, reactive chlorine atom allows 4-chloro-6-methoxy-1,3,5-triazin-2-amine to be a pivotal precursor in the synthesis of more elaborate heterocyclic structures. The stepwise and controlled substitution of this chlorine is a cornerstone of its synthetic utility.

The synthesis of polysubstituted 1,3,5-triazine (B166579) derivatives often relies on the sequential and controlled nucleophilic substitution of chlorine atoms on a triazine core. nih.gov The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, a principle that allows for the selective introduction of different functional groups. nih.gov Starting with a precursor like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), different nucleophiles such as amines and alcohols can be added in a stepwise manner by carefully controlling the reaction temperature. derpharmachemica.comresearchgate.net

The subject compound, this compound, represents an intermediate in this sequential substitution process. The remaining chlorine atom is still susceptible to nucleophilic attack, enabling the synthesis of fully trisubstituted, non-symmetrical triazines. This reaction involves treating the compound with a suitable nucleophile (e.g., another amine, an alcohol, or a thiol) to displace the chloride and form a new covalent bond. derpharmachemica.comnih.gov This methodology is a practical and efficient route to a wide array of triazine derivatives with tailored electronic and steric properties. nih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-s-Triazines

| Precursor | Nucleophile | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | Amines | Elevated Temperature | 2-Amino-4-chloro-6-methoxy-1,3,5-triazine | mdpi.com |

| 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Aryl amines | THF, Reflux | Trisubstituted 1,3,5-triazine | derpharmachemica.com |

This table illustrates the general principle of sequential substitution on the triazine ring, a reaction pathway for which this compound is a key type of intermediate.

The 1,3,5-triazine unit is a valuable component in the field of supramolecular chemistry for constructing macrocyclic hosts like calixarenes. clockss.org Calixarenes are cyclic oligomers that possess a well-defined cavity capable of recognizing and hosting guest molecules. clockss.orgnih.gov Triazine-based macrocycles are synthesized by linking triazine units, often through nucleophilic substitution reactions on their chloro-substituents. researchgate.net

Derivatives such as 4-alkoxy-2,6-dichloro-1,3,5-triazines are used as building blocks for these large structures. clockss.org Through sequential fragment coupling via SNAr reactions, these units can be linked together to form calixtriazines. clockss.org The compound this compound can function as a terminal or linking unit in the synthesis of such macrocycles. Its single reactive chlorine allows it to be coupled to a growing macrocyclic chain, while the amino and methoxy (B1213986) groups can be used to tune the solubility, electronic properties, and guest-binding capabilities of the final calixarene-like structure. researchgate.netclockss.org

Applications in the Synthesis of Functional Organic Materials

The unique electronic properties of the nitrogen-rich triazine ring make it an attractive component for advanced functional materials. The ability to easily introduce various substituents allows for the fine-tuning of material properties.

Covalent triazine polymers (CTPs) are a class of materials known for their stability and porous nature, constructed from 1,3,5-triazine repeating units. rsc.org Cyanuric chloride is a common monomer used for creating these polymers due to its three reactive chlorine atoms, which act as sites for cross-linking. rsc.org

In this context, this compound can be envisioned as a functional monomer for creating linear or lightly branched triazine-based polymers. The single reactive chlorine site can participate in polymerization reactions, while the amino and methoxy groups remain as pendant functionalities on the polymer backbone. These groups can influence the polymer's final properties, such as solubility, thermal stability, and its ability to coordinate with metals or other molecules.

The development of materials for organic light-emitting diodes (OLEDs) is a significant area of materials science. uniss.it The performance of these materials is highly dependent on their electronic structure, particularly the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uniss.it Incorporating electron-deficient heterocyclic rings, such as 1,3,5-triazine, into organic molecules is a known strategy to lower these energy levels, which can be beneficial for electron-transporting materials in OLED devices. uniss.it

As a building block, this compound provides a pre-functionalized triazine core. It can be coupled with other aromatic systems via its reactive chlorine atom to construct larger conjugated molecules. The electron-donating amino and methoxy groups, in conjunction with the electron-deficient triazine ring, create a push-pull electronic system that can be exploited to tune the photophysical properties of the resulting compound, making it a potential precursor for emissive or charge-transport materials in OLEDs. uniss.it

Development of Coupling Reagents and Activating Agents in Organic Transformations

Triazine derivatives are widely used as activating agents in organic synthesis, particularly for the formation of amide and ester bonds. A close analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), is a well-established reagent for this purpose. luxembourg-bio.comsemanticscholar.org CDMT activates carboxylic acids, facilitating their reaction with nucleophiles like amines or alcohols. luxembourg-bio.comresearchgate.net

The activation often proceeds through the formation of a highly reactive intermediate, such as an N-triazinyl-substituted morpholinium salt like 4-(4,6-dimethoxy nih.govderpharmachemica.comgoogle.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). luxembourg-bio.comsemanticscholar.org This salt is an effective coupling agent for peptide synthesis, both in solution and on solid phase. luxembourg-bio.comresearchgate.net The utility of these reagents stems from their high efficiency, rapid reaction times, and ability to suppress side reactions like racemization in peptide coupling. semanticscholar.orggoogle.com

Given this precedent, this compound serves as a valuable precursor for creating a new class of activating agents. The reactivity of its C-Cl bond is analogous to that of CDMT, allowing it to react with tertiary amines to form the corresponding triazinylammonium salts. The presence of the 2-amino group, as opposed to a second methoxy group, would modulate the reactivity and solubility of the resulting coupling reagent, potentially offering new advantages in specific synthetic applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,5-triazine |

| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |

| Calixarene |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) |

| 4-(4,6-dimethoxy nih.govderpharmachemica.comgoogle.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) |

| 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one |

| 2-Chloro-4,6-disubstituted-s-triazine |

| 2-Amino-4-chloro-6-methoxy-1,3,5-triazine |

Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific information available for the chemical compound This compound concerning its applications in the areas outlined in the request.

Extensive searches were conducted to find detailed research findings on its use in:

Amide and ester bond formation

Activation of carboxylic acids for reduction or derivatization

Its role as a scaffold for combinatorial library synthesis

Applications in supramolecular chemistry and host-guest systems

It is important to note that a wealth of information exists for structurally related triazine compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) , which are extensively used as coupling reagents and scaffolds in organic synthesis. rsc.orgchim.itmdpi.comsigmaaldrich.comnih.gov However, in strict adherence to the user's instructions to focus solely on This compound , the extensive data on these analogues cannot be presented.

Furthermore, database searches for the CAS Number sometimes associated with this chemical family (16962-07-5) were found to correspond incorrectly to Aluminum borohydride, and thus did not provide relevant information. americanelements.comwikipedia.orgechemi.com

Due to the absence of specific, verifiable research findings on the requested topics for the specified compound, it is not possible to generate a scientifically accurate and informative article as outlined.

Future Research Directions in 4 Chloro 6 Methoxy 1,3,5 Triazin 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research in the synthesis of 4-chloro-6-methoxy-1,3,5-triazin-2-amine and its derivatives is increasingly focused on the principles of green chemistry. This involves the development of methodologies that are not only efficient but also environmentally benign and economically viable. mdpi.comrsc.org A key area of investigation is the use of greener and more sustainable reagents and reaction conditions.

One promising approach is the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines using heterogeneous catalysts like alumina-supported platinum nanoparticles. rsc.org This method boasts high atom economy and generates minimal byproducts. rsc.org While this has been demonstrated for other triazines, its application to the synthesis of precursors for this compound could be a significant advancement.

Furthermore, the development of sustainable dehydro-condensation agents for amide synthesis using triazine derivatives highlights a move away from less stable and more costly reagents. mdpi.com Research into optimizing reaction conditions, such as the use of microwave irradiation, has already shown success in accelerating the synthesis of other triazine derivatives with high yields. mdpi.com

Future work will likely focus on:

The use of renewable starting materials.

The development of catalytic systems that can be easily recovered and reused.

The exploration of alternative solvents, such as water or bio-based solvents, to replace hazardous organic solvents. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages for Triazine Synthesis | Reference |

| Acceptorless Dehydrogenative Synthesis | One-pot reaction, high atom efficiency, reusable catalyst | Reduced waste, cost-effective, environmentally benign | rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Increased efficiency and throughput | mdpi.com |

| Sustainable Dehydro-condensation | Use of more stable and economical reagents | Lower cost, improved safety and stability | mdpi.com |

Advanced Mechanistic Insights into Triazine Reactivity and Selectivity

A deeper understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for the rational design of new synthetic routes and functional molecules. The reactivity of the s-triazine ring is known to decrease with each successive nucleophilic substitution, a principle that allows for controlled synthesis. mdpi.com

Computational methods, particularly density functional theory (DFT), are becoming indispensable tools for elucidating complex reaction pathways. acs.orgnih.gov For instance, computational studies have been used to investigate the reaction mechanism of triazines with various species, providing insights into energy barriers and the stability of intermediates. acs.orgnih.gov These studies can help explain the observed reactivity and selectivity in reactions involving the triazine core. nih.govresearchgate.net

Future research will likely involve a synergistic approach combining experimental techniques, such as kinetic studies and isotopic labeling, with advanced computational modeling. nih.govresearchgate.net This will allow for a more precise understanding of:

The role of substituents on the triazine ring in modulating its reactivity.

The transition states and intermediates involved in various chemical transformations.

The factors controlling regioselectivity in substitution reactions.

A thorough mechanistic understanding will enable chemists to predict reaction outcomes with greater accuracy and to design more efficient and selective synthetic strategies.

Exploration of New Chemical Transformations and Derivative Synthesis

The exploration of new chemical transformations and the synthesis of novel derivatives of this compound represent a vast and promising area of research. The s-triazine core is a versatile scaffold that can be functionalized with a wide range of chemical moieties to create compounds with diverse properties. mdpi.comnih.gov

Recent research has demonstrated the synthesis of novel triazine derivatives with potential applications in various fields. For example, new triazine sulfonamides have been synthesized and are being explored for their biological activities. nih.gov Similarly, the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline (B41778) moieties has been reported, highlighting the potential for creating complex molecular architectures. mdpi.com

Future research in this area will likely focus on:

The development of novel ring transformation reactions to create new heterocyclic systems from the triazine core. acs.org

The synthesis of hybrid molecules that combine the triazine scaffold with other pharmacologically active or materially useful groups. mdpi.com

The exploration of post-functionalization strategies to modify the substituents on the triazine ring, allowing for the rapid generation of diverse compound libraries.

| Derivative Class | Synthetic Strategy | Potential Applications | Reference |

| Triazine Sulfonamides | Reaction of sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate | Medicinal Chemistry | nih.gov |

| Pyrazole-Substituted Triazines | Cyclization of hydrazino s-triazine derivatives with acetyl acetone | Drug Discovery, Materials Science | mdpi.com |

| Naphthopyrazolotriazines | Controlled diazo coupling and cyclization reactions | Optoelectronic Materials, Medicinal Chemistry | mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis is set to revolutionize the synthesis of this compound and its derivatives. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and scalability. researchgate.netacs.orgnih.gov

The use of photochemical flow reactors has already been successfully applied to the synthesis of various triazine precursors, demonstrating the potential for high-throughput production and the safe handling of reactive intermediates. researchgate.netacs.org This technology is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive or unstable species.

Automated synthesis platforms, which utilize robotics to perform reactions, work-ups, and purifications, can significantly accelerate the drug discovery and materials development process. nih.gov These platforms can be used to rapidly generate large libraries of triazine derivatives for screening and optimization. nih.gov

Future research in this area will focus on:

The development of integrated flow and automated synthesis systems for the seamless production and screening of triazine-based compounds.

The design of novel flow reactors specifically tailored for triazine chemistry.

The application of machine learning algorithms to optimize reaction conditions in real-time within flow systems.

Computational Design and Prediction of Novel Triazine-Based Scaffolds for Chemical Applications

Computational chemistry and molecular modeling are playing an increasingly important role in the design and discovery of new molecules. researchgate.net In the context of this compound chemistry, computational tools can be used to design novel triazine-based scaffolds with desired properties and to predict their chemical behavior. rsc.orgnih.gov

Density functional theory (DFT) calculations, for example, can be used to predict the geometries, heats of formation, and other energetic properties of novel triazine derivatives. researchgate.net This information can be used to identify promising candidates for synthesis and to guide the design of molecules with specific electronic or thermal properties. researchgate.net

Computational methods can also be used to predict the lipophilicity and other physicochemical properties of triazine derivatives, which are important for their potential applications. mdpi.com Furthermore, molecular docking studies can be used to predict the binding affinity of triazine-based compounds to biological targets, aiding in the design of new therapeutic agents. nih.gov

Future research in this area will likely involve:

The development of more accurate and efficient computational models for predicting the properties of triazine derivatives.

The use of artificial intelligence and machine learning to screen large virtual libraries of triazine-based compounds.

The integration of computational design with experimental synthesis and testing in a closed-loop discovery process.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-6-methoxy-1,3,5-triazin-2-amine?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dichloro-1,3,5-triazin-2-amine with sodium methoxide in anhydrous THF under inert conditions. Precise temperature control (0–5°C) minimizes side reactions, and the product is purified via column chromatography using silica gel (ethyl acetate/hexane eluent) . Alternative routes include microwave-assisted synthesis to enhance reaction efficiency and yield .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H NMR (DMSO-d6) shows a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.2–8.1 ppm). C NMR confirms the triazine ring carbons (~δ 165–170 ppm) .

- X-ray crystallography : Atomic coordinates (e.g., C-N bond lengths of 1.32–1.35 Å) validate the planar triazine core and substituent positions .

Q. What factors influence the stability of this compound in solution?

Stability is pH- and temperature-dependent. In aqueous solutions, hydrolysis occurs above pH 7, replacing the chloro substituent with hydroxyl groups. Storage at –20°C in anhydrous DMSO or THF prevents degradation for >6 months. Degradation products can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent modifications on the triazine core affect biological activity?

Substituent effects are studied using structure-activity relationship (SAR) models. For example:

- Replacing the chloro group with morpholino or piperidine enhances tubulin polymerization inhibition (IC < 1 µM) .

- Methoxy-to-ethylsulfanyl substitution improves lipophilicity (logP increase by 0.8), enhancing blood-brain barrier penetration in neurological studies . Assays like fluorescence polarization or SPR quantify binding affinity to target proteins (e.g., kinases) .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G* level) model the electron-withdrawing effect of the triazine ring, predicting preferential substitution at the 4-chloro position. Molecular docking (AutoDock Vina) simulates interactions with nucleophiles like thiols or amines, guiding experimental design .

Q. How can contradictory biological data for triazine derivatives be resolved?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., paclitaxel for tubulin inhibition) .

- Purity validation : UPLC-MS (>98% purity) ensures reproducible results .

- Statistical analysis : Multivariate regression identifies confounding factors (e.g., solvent polarity in IC measurements) .

Q. What role does this compound play in kinase inhibition studies?

The compound acts as a scaffold for designing ATP-competitive kinase inhibitors. Its chloro and methoxy groups occupy hydrophobic pockets in kinase active sites, as shown in co-crystallization studies with CDK2 (PDB ID: 4BCG). Kinase profiling (Eurofins KinaseProfiler) identifies selectivity against >100 kinases, with IC values <10 nM for Aurora kinases .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

Table 2. Comparison of Biological Activities for Triazine Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.